molecular formula C12H14BrN B11813197 7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]

7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]

Cat. No.: B11813197
M. Wt: 252.15 g/mol
InChI Key: CSNKDFSQGJYVKD-UHFFFAOYSA-N
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Description

7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Michael addition followed by cyclization. For instance, the reaction of 2-bromoindene with pyrrolidine under basic conditions can yield the desired spiro compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of spirocyclic amines, ethers, or thioethers.

    Oxidation: Formation of spirocyclic alcohols or ketones.

    Reduction: Formation of hydrogenated spirocyclic compounds.

Scientific Research Applications

7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromospiro[1,2-dihydroindene-3,2’-1,3-dioxane]
  • 7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione

Comparison

Compared to similar compounds, 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] is unique due to its specific spirocyclic structure and the presence of a bromine atom

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]

InChI

InChI=1S/C12H14BrN/c13-11-3-1-2-10-9(11)4-5-12(10)6-7-14-8-12/h1-3,14H,4-8H2

InChI Key

CSNKDFSQGJYVKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)C3=C1C(=CC=C3)Br

Origin of Product

United States

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